(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis process of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” are not detailed in the search results .Scientific Research Applications
Antimicrobial Activity
A study by Desai et al. (2013) investigated the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in the compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anticancer Agents
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents. The study revealed that various substitutions on the benzothiazole scaffold modulated antitumor properties. The compounds exhibited probable anticancer activity against several cancer cell lines, highlighting the potential of benzothiazoles in cancer therapy (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Synthesis of Novel Compounds
Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating antibacterial and antifungal activity comparable or slightly better than certain medicinal standards. This study highlights the potential of these compounds in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
Investigations on Bioactive Analogues
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. They explored ligand-protein interactions and photovoltaic efficiency modeling, finding that these compounds show good light-harvesting efficiency and potential for use in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-12(18)9-14(13)22-16(20)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEOIZIUSQDVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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